Methyl 4-((cyclopropyl(trifluoromethyl)amino)methyl)benzoate
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Overview
Description
Methyl 4-((cyclopropyl(trifluoromethyl)amino)methyl)benzoate is a complex organic compound that features a benzoate ester functional group. This compound is notable for its trifluoromethyl group, which imparts unique chemical properties, including increased lipophilicity and metabolic stability. The cyclopropyl group adds to the structural complexity, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-((cyclopropyl(trifluoromethyl)amino)methyl)benzoate typically involves multiple steps. One common method starts with the preparation of the benzoate ester, followed by the introduction of the trifluoromethyl group and the cyclopropyl group. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.
Preparation of Benzoate Ester: The initial step involves the esterification of 4-hydroxybenzoic acid with methanol in the presence of an acid catalyst like sulfuric acid.
Introduction of Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide under conditions that promote nucleophilic substitution.
Cyclopropyl Group Addition: The final step involves the addition of the cyclopropyl group, which can be achieved through cyclopropanation reactions using diazomethane and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and improve safety. The use of automated systems can also enhance the reproducibility and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-((cyclopropyl(trifluoromethyl)amino)methyl)benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Nucleophiles such as amines or thiols are used under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzoates.
Scientific Research Applications
Methyl 4-((cyclopropyl(trifluoromethyl)amino)methyl)benzoate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its pharmacological properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-((cyclopropyl(trifluoromethyl)amino)methyl)benzoate involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes and receptors, while the cyclopropyl group contributes to its structural rigidity. These interactions can modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(trifluoromethyl)benzoate: Similar structure but lacks the cyclopropyl group.
Ethyl 4-(trifluoromethyl)benzoate: Similar structure with an ethyl ester instead of a methyl ester.
Methyl 4-aminobenzoate: Contains an amino group instead of the trifluoromethyl group.
Uniqueness
Methyl 4-((cyclopropyl(trifluoromethyl)amino)methyl)benzoate is unique due to the presence of both the trifluoromethyl and cyclopropyl groups, which impart distinct chemical and biological properties. This combination enhances its potential for various applications, making it a valuable compound in research and industry.
Properties
Molecular Formula |
C13H14F3NO2 |
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Molecular Weight |
273.25 g/mol |
IUPAC Name |
methyl 4-[[cyclopropyl(trifluoromethyl)amino]methyl]benzoate |
InChI |
InChI=1S/C13H14F3NO2/c1-19-12(18)10-4-2-9(3-5-10)8-17(11-6-7-11)13(14,15)16/h2-5,11H,6-8H2,1H3 |
InChI Key |
KQLDIQRNMOUZIV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CN(C2CC2)C(F)(F)F |
Origin of Product |
United States |
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